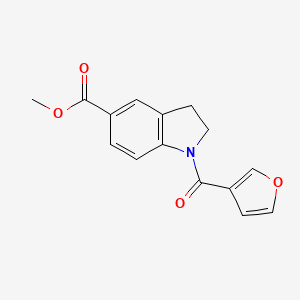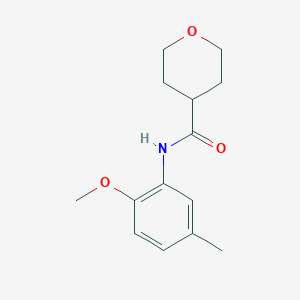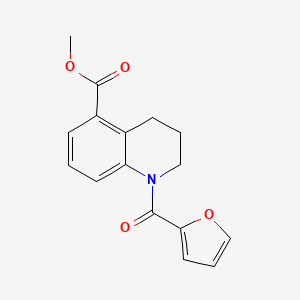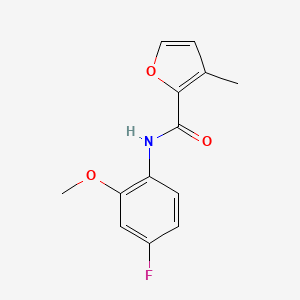![molecular formula C18H16N4O2 B7539495 N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a quinoline-based inhibitor of serine proteases, which are enzymes that play a crucial role in a variety of biological processes.
Mechanism of Action
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide inhibits serine proteases and MMPs by binding to the active site of these enzymes and preventing their activity. Specifically, N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide forms a covalent bond with the serine residue in the active site of these enzymes, which prevents the substrate from binding and inhibits the enzymatic activity.
Biochemical and Physiological Effects:
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombosis. N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells, which makes it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases and MMPs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide is also stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide. One area of research is the development of new inhibitors based on the structure of N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide. Another area of research is the study of the role of serine proteases and MMPs in various diseases, such as cancer and thrombosis. Additionally, the potential therapeutic applications of N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide in these diseases should be further explored. Finally, the toxicity of N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide should be further studied to determine its safety for use in humans.
Conclusion:
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide is a valuable tool for studying the role of serine proteases and MMPs in various biological processes. Its potent inhibitory activity and stable synthesis make it a convenient tool for researchers. Future research on N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide should focus on the development of new inhibitors, the study of the role of serine proteases and MMPs in disease, and the potential therapeutic applications of N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide.
Synthesis Methods
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-formylquinoline with 2-aminopyridine to form 2-(3-pyridinyl)quinoline-3-carbaldehyde. This intermediate is then reacted with N-methylhydroxylamine to yield N-methyl-2-(3-pyridinyl)quinoline-3-carboxamide, which is subsequently reacted with ethyl chloroformate to form N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide (N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide).
Scientific Research Applications
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of serine proteases, including thrombin, trypsin, and plasmin. N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and repair. These properties make N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide a valuable tool for studying the role of serine proteases and MMPs in various biological processes.
properties
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-19-17(23)11-21-18(24)14-9-16(12-5-4-8-20-10-12)22-15-7-3-2-6-13(14)15/h2-10H,11H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAKHEKGUATMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)


![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)



![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
